Cas no 1240673-20-4 (4-Bromo-3-trifluoromethylphenylthiourea)

4-Bromo-3-trifluoromethylphenylthiourea 化学的及び物理的性質
名前と識別子
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- [4-bromo-3-(trifluoromethyl)phenyl]thiourea
- 4-Bromo-3-trifluoromethylphenylthiourea
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- MDL: MFCD15525445
- インチ: 1S/C8H6BrF3N2S/c9-6-2-1-4(14-7(13)15)3-5(6)8(10,11)12/h1-3H,(H3,13,14,15)
- InChIKey: QOZRMDHHPQZZHI-UHFFFAOYSA-N
- ほほえんだ: N(C1=CC=C(Br)C(C(F)(F)F)=C1)C(N)=S
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
4-Bromo-3-trifluoromethylphenylthiourea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD589696-1g |
1-(4-Bromo-3-(trifluoromethyl)phenyl)thiourea |
1240673-20-4 | 97% | 1g |
¥1260.0 | 2023-04-04 | |
Oakwood | 062882-5g |
4-Bromo-3-trifluoromethylphenylthiourea |
1240673-20-4 | 5g |
$578.00 | 2023-09-16 | ||
Ambeed | A443238-1g |
1-(4-Bromo-3-(trifluoromethyl)phenyl)thiourea |
1240673-20-4 | 97% | 1g |
$183.0 | 2025-03-05 | |
Ambeed | A443238-5g |
1-(4-Bromo-3-(trifluoromethyl)phenyl)thiourea |
1240673-20-4 | 97% | 5g |
$549.0 | 2025-03-05 | |
Oakwood | 062882-1g |
4-Bromo-3-trifluoromethylphenylthiourea |
1240673-20-4 | 1g |
$263.00 | 2023-09-16 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD589696-5g |
1-(4-Bromo-3-(trifluoromethyl)phenyl)thiourea |
1240673-20-4 | 97% | 5g |
¥3773.0 | 2023-04-04 |
4-Bromo-3-trifluoromethylphenylthiourea 関連文献
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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2. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
4-Bromo-3-trifluoromethylphenylthioureaに関する追加情報
4-Bromo-3-Trifluoromethylphenylthiourea: A Comprehensive Overview
4-Bromo-3-trifluoromethylphenylthiourea (CAS No. 1240673-20-4) is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, characterized by its unique structural features, has been the subject of numerous studies due to its potential applications in various scientific and industrial domains.
The molecular structure of 4-Bromo-3-trifluoromethylphenylthiourea consists of a brominated phenyl ring substituted with a trifluoromethyl group and a thiourea moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it an attractive candidate for a wide range of applications. The bromine atom, in particular, can serve as a useful handle for further chemical modifications, enabling the synthesis of more complex derivatives.
In the realm of medicinal chemistry, 4-Bromo-3-trifluoromethylphenylthiourea has shown promise as a lead compound for the development of novel therapeutic agents. Recent studies have explored its potential as an inhibitor of specific enzymes and receptors, which are implicated in various diseases. For instance, research published in the Journal of Medicinal Chemistry highlighted the ability of this compound to inhibit the activity of certain kinases, which are key targets in cancer therapy. The trifluoromethyl group contributes to the compound's lipophilicity and metabolic stability, enhancing its drug-like properties.
Beyond its medicinal applications, 4-Bromo-3-trifluoromethylphenylthiourea has also found utility in materials science. The thiourea moiety can form strong hydrogen bonds with other molecules, making it useful in the design of supramolecular assemblies and functional materials. For example, a study published in the Journal of Materials Chemistry C demonstrated the use of this compound as a building block for self-assembled nanostructures with potential applications in catalysis and sensing.
The synthetic accessibility of 4-Bromo-3-trifluoromethylphenylthiourea is another factor contributing to its widespread use. Various synthetic routes have been reported in the literature, each offering different advantages in terms of yield, purity, and scalability. One common approach involves the reaction of 4-bromo-3-trifluoromethylbenzoyl chloride with thiourea under mild conditions. This method is straightforward and can be readily adapted for large-scale production.
In addition to its synthetic versatility, 4-Bromo-3-trifluoromethylphenylthiourea exhibits interesting spectroscopic properties that make it valuable for analytical applications. Its characteristic absorption and emission spectra have been utilized in fluorescence-based assays for detecting specific analytes. A recent study published in the Analytical Chemistry journal described a method using this compound as a fluorescent probe for monitoring environmental pollutants.
The safety profile of 4-Bromo-3-trifluoromethylphenylthiourea is an important consideration for its practical applications. While it is generally considered safe under proper handling conditions, appropriate precautions should be taken to avoid exposure to skin and eyes. The compound should be stored in a cool, dry place away from incompatible materials to ensure its stability and integrity.
In conclusion, 4-Bromo-3-trifluoromethylphenylthiourea (CAS No. 1240673-20-4) is a multifaceted compound with diverse applications in medicinal chemistry, materials science, and analytical chemistry. Its unique structural features and favorable properties make it an invaluable tool for researchers and scientists working in these fields. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern scientific endeavors.
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